
(4E)-2-(2-chloro-4,5-difluorophenyl)-4-(3-chloro-5-methoxy-4-propoxybenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of chloro, difluoro, methoxy, and propoxy substituents, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Chloro, difluoro, methoxy, and propoxy groups can be introduced through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of oxygen or the addition of hydrogen atoms.
Substitution: The chloro, difluoro, methoxy, and propoxy groups may participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel compounds:
Biology
Biological assays: It may be used in biological assays to study its effects on various biological systems.
Medicine
Drug development: The compound may serve as a lead compound for developing new pharmaceuticals with potential therapeutic applications.
Industry
Material science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE depends on its specific interactions with molecular targets. These may include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathway modulation: It may influence various biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOLE: A simpler analog without the methoxy and propoxy groups.
4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE: An analog lacking the difluorophenyl group.
Uniqueness
The unique combination of chloro, difluoro, methoxy, and propoxy substituents in 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-[(E)-1-(3-CHLORO-5-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE may impart distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C20H15Cl2F2NO4 |
|---|---|
Molekulargewicht |
442.2 g/mol |
IUPAC-Name |
(4E)-2-(2-chloro-4,5-difluorophenyl)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H15Cl2F2NO4/c1-3-4-28-18-13(22)5-10(7-17(18)27-2)6-16-20(26)29-19(25-16)11-8-14(23)15(24)9-12(11)21/h5-9H,3-4H2,1-2H3/b16-6+ |
InChI-Schlüssel |
VXQJLPSJVCUGFX-OMCISZLKSA-N |
Isomerische SMILES |
CCCOC1=C(C=C(C=C1Cl)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)OC |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


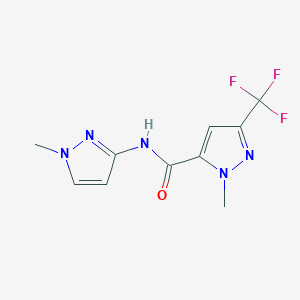
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B14930251.png)
![4-{[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B14930255.png)
![2-{5-[(4-Nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14930262.png)
![2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B14930264.png)
![2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14930266.png)
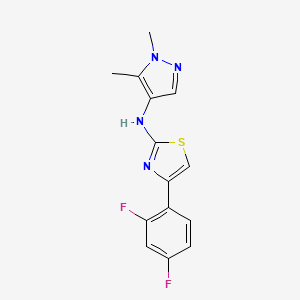
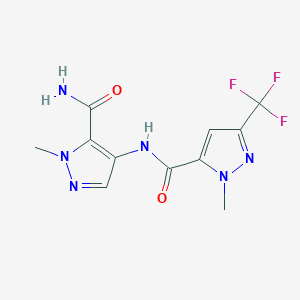
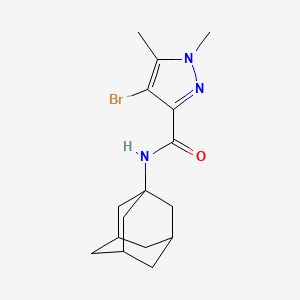
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B14930294.png)


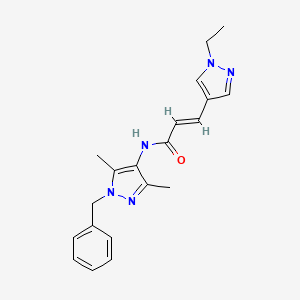
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14930331.png)
